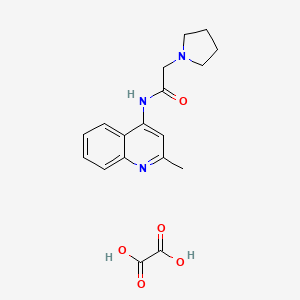
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BTA-EG6, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA-EG6 is a small molecule inhibitor of the protein-protein interaction between Bcl-2 and Bak, which has been identified as a promising target for cancer therapy.
Mécanisme D'action
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide binds to a hydrophobic pocket on the surface of Bcl-2, which is critical for its interaction with Bak. This binding disrupts the interaction between Bcl-2 and Bak, leading to the activation of the apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is that it selectively targets the Bcl-2/Bak interaction, which is critical for the regulation of apoptosis. This selectivity may reduce the potential for off-target effects and toxicity. However, one limitation of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is that it may not be effective in all types of cancer, as the dysregulation of the Bcl-2/Bak interaction is not a universal feature of cancer cells.
Orientations Futures
There are several future directions for research on N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide. One area of focus is the development of more potent and selective inhibitors of the Bcl-2/Bak interaction. In addition, the combination of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide with other cancer therapies, such as immunotherapy, is an area of active investigation. Finally, the identification of biomarkers that predict response to N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide may help to identify patients who are most likely to benefit from this therapy.
Méthodes De Synthèse
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide involves several steps, including the preparation of 6-bromo-1,3-benzothiazole-2-amine and 3,4-dimethoxyphenylacetic acid, followed by the coupling of these two compounds using standard peptide coupling reagents. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in cancer therapy. The protein-protein interaction between Bcl-2 and Bak is critical for the regulation of apoptosis, or programmed cell death, and dysregulation of this interaction has been implicated in the development and progression of many types of cancer. N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to selectively disrupt this interaction, leading to apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-22-13-6-3-10(7-14(13)23-2)8-16(21)20-17-19-12-5-4-11(18)9-15(12)24-17/h3-7,9H,8H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRJAWYYSJSMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6038417.png)


![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6038436.png)
![4-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B6038442.png)
![N-(3-acetylphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6038445.png)
![2-[4-(2-chloro-4,5-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6038453.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}valine](/img/structure/B6038460.png)
![2-{[2-(2-pyridinyl)ethyl]thio}benzoic acid](/img/structure/B6038475.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]carbonyl}pyrazine trifluoroacetate](/img/structure/B6038486.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6038497.png)
![3-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6038511.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B6038518.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B6038539.png)